

Cholesteryl Oleate-d7: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Cholesteryl oleate-d7-1	
Cat. No.:	B15557079	Get Quote

An in-depth examination of the chemical properties, analytical methodologies, and biological significance of deuterated cholesteryl oleate for professionals in research and drug development.

Cholesteryl oleate-d7 is the deuterated form of cholesteryl oleate, a prominent cholesteryl ester in biological systems. Its isotopic labeling makes it an invaluable tool in lipidomic research, particularly as an internal standard for mass spectrometry-based quantification of endogenous cholesteryl esters. This technical guide provides a comprehensive overview of the chemical properties of Cholesteryl oleate-d7, detailed experimental protocols for its use, and a discussion of its role in relevant biological pathways.

Core Chemical and Physical Properties

Cholesteryl oleate-d7 is a synthetic, stable isotope-labeled lipid that is structurally identical to its endogenous counterpart, with the exception of seven deuterium atoms replacing hydrogen atoms on the terminal methyl groups of the cholesterol moiety's acyl chain. This mass difference allows for its clear distinction from the unlabeled analyte in mass spectrometry, ensuring accurate quantification.

Physicochemical Data

The following tables summarize the key chemical and physical properties of Cholesteryl oleated7 and its non-deuterated analog, Cholesteryl oleate. Given the structural similarity, the



properties of the non-deuterated form serve as a reliable reference for the deuterated compound.

Table 1: Chemical Properties of Cholesteryl Oleate-d7

Property	Value	Source
Chemical Name	Cholest-5-en- 25,26,26,26,27,27,27-d7-3-ol, 3-(9Z)-9-octadecenoate, (3β)-	[1]
Molecular Formula	C45H71D7O2	[1]
Molecular Weight	658.14 g/mol	[1][2]
CAS Number	1416275-35-8	[1]
Purity	≥99.0%	[1]

Table 2: Physical Properties of Cholesteryl Oleate (Non-deuterated)

Property	Value	Source
Appearance	White to off-white powder or colorless to light yellow liquid	[1]
Melting Point	44-47 °C	
Boiling Point	675.4 °C at 760 mmHg	_
Density	1.0 g/cm ³	_
Solubility	Soluble in chloroform and toluene. Insoluble in water and ethanol.	_
Storage	-20°C in solution	[1]

Experimental Protocols: Quantification of Cholesteryl Esters by LC-MS/MS



Cholesteryl oleate-d7 is predominantly used as an internal standard for the accurate quantification of cholesteryl esters in complex biological matrices such as plasma, serum, and tissue homogenates. The following protocol outlines a general workflow for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based analysis.

Sample Preparation: Lipid Extraction

A robust lipid extraction is crucial for accurate quantification. The Folch method or a modified Bligh-Dyer method are commonly employed.

- Internal Standard Spiking: A known amount of Cholesteryl oleate-d7 (e.g., 10 μ L of a 10 μ g/mL solution in a suitable organic solvent) is added to the biological sample at the initial stage of the extraction process.
- Homogenization: The sample is homogenized in a chloroform:methanol mixture (typically 2:1, v/v).
- Phase Separation: The addition of water or a saline solution induces the separation of the organic and aqueous phases.
- Lipid Collection: The lower organic phase, containing the lipids, is carefully collected.
- Drying: The solvent is evaporated under a stream of nitrogen or by vacuum centrifugation.
- Reconstitution: The dried lipid extract is reconstituted in a solvent compatible with the LC-MS system (e.g., isopropanol:acetonitrile, 90:10, v/v).

Liquid Chromatography (LC)

Reverse-phase chromatography is typically used to separate the different lipid species.

- Column: A C18 reversed-phase column is a common choice.
- Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium formate and 0.1% formic acid.
- Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.



- Gradient Elution: A gradient from a lower to a higher percentage of mobile phase B is employed to elute the hydrophobic cholesteryl esters.
- Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
- Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is essential for reproducible retention times.

Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of cholesteryl esters.

- Ionization: ESI, positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
 - Cholesteryl Oleate (Analyte): The precursor ion is the ammonium adduct [M+NH4]+. The product ion is typically the cholesterol backbone fragment (m/z 369.3).
 - Cholesteryl Oleate-d7 (Internal Standard): The precursor ion is the ammonium adduct
 [M+NH4]+. The product ion is the deuterated cholesterol backbone fragment (m/z 376.4).
- Data Analysis: The peak area ratio of the analyte to the internal standard is used to calculate
 the concentration of the endogenous cholesteryl oleate in the sample by referencing a
 standard curve.

Biological Significance and Signaling Pathways

Cholesteryl esters, including cholesteryl oleate, are central to cholesterol transport and storage in the body. An imbalance in their metabolism is a key factor in the development of atherosclerosis, a chronic inflammatory disease of the arteries.

Role in Atherosclerosis

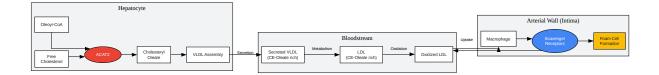


In the liver, the enzyme Acyl-CoA:cholesterol acyltransferase 2 (ACAT2) plays a crucial role in esterifying cholesterol with fatty acids, with a preference for oleic acid, to form cholesteryl oleate.[3][4][5] This cholesteryl oleate is then incorporated into very-low-density lipoproteins (VLDL) and secreted into the bloodstream.[3] VLDL particles are subsequently metabolized to low-density lipoproteins (LDL), resulting in LDL particles enriched with cholesteryl oleate.[3]

These cholesteryl oleate-rich LDL particles are more prone to modification (e.g., oxidation) and retention in the arterial wall.[6] Macrophages in the arterial intima take up these modified LDL particles via scavenger receptors, leading to an accumulation of cholesteryl esters within the macrophage and its transformation into a "foam cell".[6][7] The accumulation of foam cells is a hallmark of the early stages of atherosclerotic plaque formation.[6]

Signaling Pathway in Atherogenesis

The following diagram illustrates the key steps in the pathway leading from hepatic cholesterol esterification to the formation of foam cells in the arterial wall.



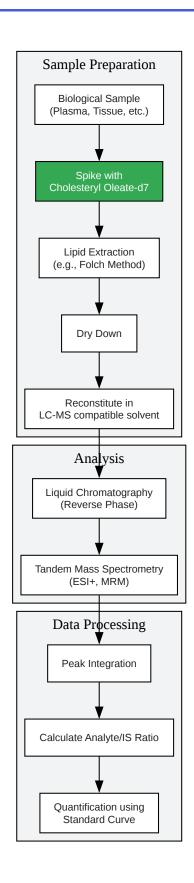
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Cholesteryl Oleate in Atherogenesis

Experimental Workflow for Lipidomics

The following diagram outlines a typical workflow for a lipidomics experiment utilizing Cholesteryl oleate-d7 as an internal standard.





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Lipidomics Experimental Workflow



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